molecular formula C19H13ClFN3O2S B3398665 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1021257-27-1

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B3398665
CAS No.: 1021257-27-1
M. Wt: 401.8 g/mol
InChI Key: SIKINXDVWVEUPI-UHFFFAOYSA-N
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Description

2-(9-Chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a benzothieno-pyrimidinone derivative with a chloro substituent at position 9, a 4-oxo group, and an acetamide side chain linked to a 5-fluoro-2-methylphenyl moiety. Its synthesis typically involves multi-step reactions, including cyclization and amidation processes, as observed in related compounds (e.g., ) .

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(21)7-13(10)23-15(25)8-24-9-22-17-16-12(20)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKINXDVWVEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

  • Synthesis of the benzothieno[3,2-d]pyrimidinone core: This might involve cyclization reactions starting from thiophenol derivatives and appropriate reactants under anhydrous conditions.

  • Chlorination: Introduction of the chlorine atom at the 9-position often utilizes reagents such as thionyl chloride.

  • Formation of the acetamide linkage: This involves coupling the chlorinated intermediate with N-(5-fluoro-2-methylphenyl)acetamide under basic conditions.

Industrial Production Methods: Scaling up the production involves optimizing these steps to be economically viable and environmentally friendly. Catalysts and solvents might be recycled, and reaction conditions might be adjusted to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: This compound can undergo oxidation to form various oxides or reduction to yield different hydride species.

  • Substitution: Electrophilic and nucleophilic substitution reactions occur, especially at the chlorine site and the benzothienopyrimidinone core.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride or sodium borohydride.

  • Substitution conditions: Palladium-catalyzed cross-coupling reactions for more complex derivatives.

Major Products Formed: Products vary based on the type of reaction, ranging from oxidized or reduced forms to substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: Studied for its reactivity and stability, leading to the creation of new derivatives and potential catalysts.

Biology: Investigated for its biological activity, potentially inhibiting certain enzymes or interacting with specific proteins.

Medicine: Potential therapeutic agent with activities against various diseases, including cancers and bacterial infections.

Industry: Used in the development of new materials or as intermediates in the synthesis of complex molecules.

Mechanism of Action

The compound's mechanism of action depends on its specific biological target. Typically, it binds to active sites of proteins or enzymes, altering their function:

  • Molecular Targets: Enzymes involved in DNA replication or repair.

  • Pathways Involved: Could inhibit signaling pathways crucial for cell proliferation.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Substituents Molecular Weight logP Key Features
Target Compound 9-Cl, 4-oxo, N-(5-fluoro-2-methylphenyl)acetamide Not provided Inferred ~3.5–4.0 Chloro and fluoro groups enhance lipophilicity and potential bioactivity.
N-[(4-Chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () 9-F, 2-CH3, N-(4-Cl-benzyl)acetamide 415.87 3.85 Fluorine improves metabolic stability; methyl group alters steric interactions.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 4-CH3, 6-oxo, N-(2,3-diCl-phenyl)acetamide 344.21 Not reported Dichlorophenyl enhances halogen bonding; thioether linkage modifies solubility.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... () Pyrazolo-pyrimidine core, 5-F, chromen-4-one 589.1 (M+1) Not reported Chromenone and pyrazolo-pyrimidine motifs suggest kinase inhibition potential.

Structural Analysis :

  • The N-(5-fluoro-2-methylphenyl)acetamide side chain balances lipophilicity (logP ~3.5–4.0) and hydrogen-bonding capacity (polar surface area ~47–50 Ų), similar to ’s compound (logP 3.85) .
  • ’s compound, though lacking the benzothieno-pyrimidine core, shares the acetamide pharmacophore, which is critical for target engagement in enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
  • Hydrogen Bonding: The acetamide group (H-bond donor count = 1) and pyrimidinone oxygen (H-bond acceptors = 5) suggest moderate solubility, comparable to ’s compound (H-bond donors = 2) .

Biological Activity

The compound 2-(9-chloro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic derivative belonging to the class of benzothienopyrimidines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H16ClFN3O\text{C}_{18}\text{H}_{16}\text{Cl}\text{F}\text{N}_3\text{O}

This structure incorporates a chloro group, a fluoro group, and an acetamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds in the benzothienopyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that benzothienopyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, they have shown potent activity against human cervical (HeLa) and liver (HepG2) cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Certain derivatives have displayed effectiveness against resistant strains of bacteria, indicating potential use in treating infections caused by multidrug-resistant organisms .
  • Enzyme Inhibition : Benzothienopyrimidines have been reported to inhibit specific enzymes involved in cancer proliferation, such as protein kinase D (PKD). This inhibition is crucial as PKD plays a role in cell signaling pathways related to cancer progression .

The biological activities of the compound are attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling pathways that promote cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : By inducing oxidative stress within cells, it promotes apoptosis in cancer cells.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

  • Study 1 : A study evaluating the anticancer potential of benzothienopyrimidines found that derivatives similar to our compound exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Study 2 : Another investigation into antimicrobial activity revealed that a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

Data Tables

Activity TypeCell Line/PathogenIC50/Minimum Inhibitory ConcentrationReference
AnticancerHeLa5 µM
AnticancerHepG28 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli15 µg/mL

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothieno[3,2-d]pyrimidinone core. Key steps include:

  • Core formation: Cyclization of substituted thiophene derivatives with chlorinated pyrimidine precursors under reflux conditions (e.g., using POCl₃ as a chlorinating agent) .
  • Acetamide coupling: Reacting the core intermediate with 5-fluoro-2-methylaniline via nucleophilic acyl substitution, optimized using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can computational methods streamline reaction optimization for this compound’s derivatives?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction mechanism modeling: Use Gaussian or ORCA software to simulate the cyclization step, identifying optimal temperature and solvent polarity .
  • Solvent selection: COSMO-RS simulations to screen solvents for improved yield in the acetamide coupling step .
  • Data integration: Combine computational results with robotic high-throughput screening (HTS) to validate predictions experimentally .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:
A combination of techniques is required:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and fluoro groups) and acetamide linkage. Aromatic protons in the benzothieno-pyrimidinone core appear as distinct multiplets at δ 7.2–8.5 ppm .
  • HRMS: ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 454.0523 for C₂₁H₁₄ClFN₃O₂S) .
  • X-ray crystallography: Single-crystal analysis resolves ambiguous stereochemistry; data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized protocols: Adopt uniform assay parameters (e.g., ATP concentration, incubation time) as per the Eurofins KinaseProfiler guidelines.
  • Impurity profiling: Use HPLC-MS to identify and quantify side products (>0.5% impurities can skew bioactivity) .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like cell line heterogeneity .

Basic: What solubility and formulation challenges are associated with this compound?

Answer:
The compound’s poor aqueous solubility (logP ~3.5) necessitates formulation optimization:

  • Co-solvent systems: Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
  • Nanoparticle encapsulation: Use PLGA nanoparticles (75–150 nm) prepared via emulsion-solvent evaporation to enhance bioavailability in vivo .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothieno-pyrimidinone scaffold?

Answer:

  • Substituent scanning: Synthesize analogs with variations at the 9-chloro and 5-fluoro positions. For example, replacing Cl with Br reduces metabolic stability but increases potency .
  • 3D-QSAR modeling: Use Schrödinger’s Phase module to align analogs and generate contour maps highlighting hydrophobic/electrostatic requirements .
  • Crystallographic data: Overlay X-ray structures of ligand-target complexes (e.g., kinase inhibitors) to identify critical hydrogen bonds with the pyrimidinone carbonyl .

Basic: How to troubleshoot low yields in the final acetamide coupling step?

Answer:
Common issues and solutions:

  • Moisture sensitivity: Ensure anhydrous conditions using molecular sieves or freshly distilled DMF .
  • Steric hindrance: Replace EDCI with BOP-Cl for bulky substrates, improving coupling efficiency .
  • Byproduct formation: Monitor reaction progress via TLC (eluent: CH₂Cl₂/MeOH 9:1); quench unreacted intermediates with aqueous NaHCO₃ .

Advanced: What methodologies resolve conflicting crystallographic and spectroscopic data?

Answer:

  • Dynamic NMR: Probe temperature-dependent shifts to detect conformational flexibility that X-ray structures may miss .
  • DFT-NMR comparison: Calculate theoretical chemical shifts (e.g., using ADF software) and cross-validate with experimental data .
  • Synchrotron refinement: Re-process X-ray data at higher resolution (e.g., 0.8 Å) to resolve disorder in the acetamide side chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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